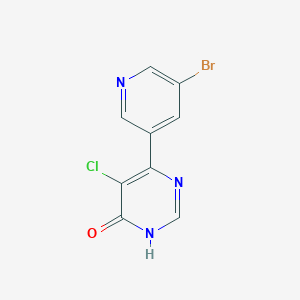
2-Chloro-4-methoxypyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methoxypyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxypyrimidine-5-carboxylic acid typically involves the chlorination of 4-methoxypyrimidine followed by carboxylation. One common method involves the reaction of 4-methoxypyrimidine with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. The resulting 2-chloro-4-methoxypyrimidine is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
2-Chloro-4-methoxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) facilitate these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include aldehydes, carboxylic acids, and alcohols.
Esterification and Amidation: Products include esters and amides.
科学的研究の応用
2-Chloro-4-methoxypyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-4-methoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and methoxy group contribute to its binding affinity and specificity towards enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing its inhibitory effects. The compound may inhibit enzyme activity by blocking substrate binding or interfering with catalytic processes .
類似化合物との比較
Similar Compounds
2-Chloro-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-5-methoxypyrimidine: Lacks the carboxylic acid group.
2-Chloro-4-methoxypyridine: Pyridine ring instead of pyrimidine.
Uniqueness
2-Chloro-4-methoxypyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups on the pyrimidine ring, along with the carboxylic acid group, allows for versatile chemical modifications and interactions with biological targets .
特性
分子式 |
C6H5ClN2O3 |
|---|---|
分子量 |
188.57 g/mol |
IUPAC名 |
2-chloro-4-methoxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-3(5(10)11)2-8-6(7)9-4/h2H,1H3,(H,10,11) |
InChIキー |
ITARUCBLXOFCOQ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC=C1C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


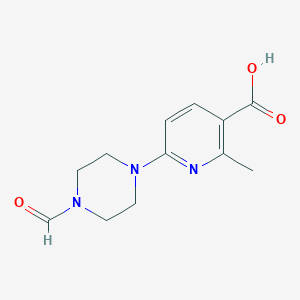
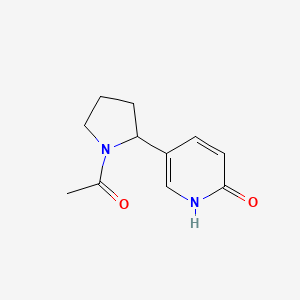
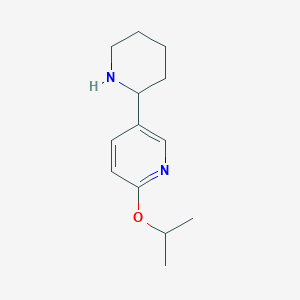

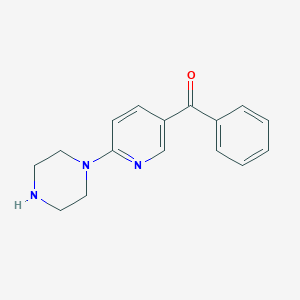
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)

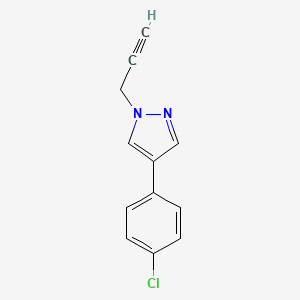
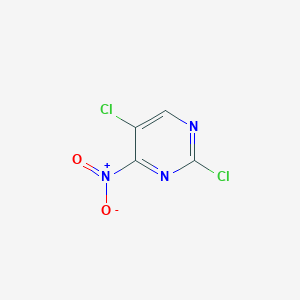
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)
